PI-3065

Description

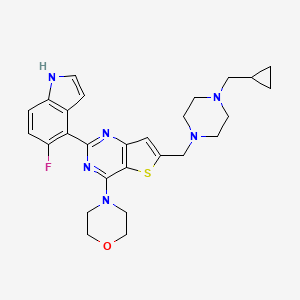

Structure

3D Structure

Properties

IUPAC Name |

4-[6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN6OS/c28-21-3-4-22-20(5-6-29-22)24(21)26-30-23-15-19(17-33-9-7-32(8-10-33)16-18-1-2-18)36-25(23)27(31-26)34-11-13-35-14-12-34/h3-6,15,18,29H,1-2,7-14,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNOHCOYQVZOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)C5=C(C=CC6=C5C=CN6)F)N7CCOCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PI-3065: A Technical Guide to a Selective PI3K Delta Inhibitor

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of PI-3065, a selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta isoform. This document details the molecule's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction to the PI3K Delta Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The PI3K/AKT/mTOR pathway is a central intracellular signaling cascade that, when dysregulated, is a hallmark of various diseases, including cancer.[2][3]

Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The p110δ catalytic subunit, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells, making it a crucial mediator of immune cell signaling.[4][5] Its activation, typically downstream of growth factor receptors or oncogenes, leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then modulates a host of substrates that govern cell cycle progression, apoptosis, and growth.[3] Given its restricted expression and critical role in immune function and hematological malignancies, p110δ has emerged as a promising therapeutic target.[4][5]

This compound: A Potent and Selective p110δ Inhibitor

This compound is a small molecule inhibitor designed to selectively target the p110δ isoform of PI3K.[6] Its high selectivity minimizes off-target effects on other PI3K isoforms that are more broadly expressed and essential for general cellular homeostasis.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: Kinase Inhibitory Activity of this compound

| Target | Parameter | Value (nM) | Reference(s) |

| PI3K p110δ | IC₅₀ | 5 | [7][8][9] |

| 15 | [6][10][11] | ||

| Kᵢ | 1.5 | [4][7][8] | |

| PI3K p110α | IC₅₀ | 600 | [8] |

| 910 | [7] | ||

| PI3K p110β | IC₅₀ | 600 | [7][8] |

| PI3K p110γ | IC₅₀ | >10,000 | [7][8] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitor constant.

Table 2: Preclinical In Vivo Efficacy of this compound

| Model | Cell Line | Dosing | Key Outcomes | Reference(s) |

| Murine Mammary Carcinoma | 4T1 | 75 mg/kg, p.o., daily | Suppressed tumor growth and metastasis. | [6][7][10] |

| Pancreatic Ductal Adenocarcinoma | KPC | Not Specified | Prolonged survival and reduced macroscopic metastases. | [6] |

| Hepatocellular Carcinoma Xenograft | HCC | Not Specified | Inhibited tumor growth. | [1] |

p.o.: Per os (by mouth).

Mechanism of Action

This compound functions by directly binding to the ATP-binding pocket of the p110δ catalytic subunit, preventing the phosphorylation of PIP2 to PIP3. This action effectively blocks the downstream signaling cascade, including the phosphorylation and activation of AKT.[4] The consequences of this inhibition are context-dependent but generally lead to reduced cell proliferation and survival. In the context of cancer, this compound has been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the expression of survivin, a protein that inhibits apoptosis.[1] Furthermore, by inactivating p110δ in regulatory T cells, this compound can disrupt tumor-induced immune tolerance, unleashing CD8+ cytotoxic T cells to attack tumor cells.[4]

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.

In Vitro: Cell Proliferation Assay (MTS)

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.

-

Cell Line: 4T1 (murine mammary carcinoma), or other relevant cell lines.

-

Seeding: Plate cells in 96-well plates at a density optimized for logarithmic growth over the assay period and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). A 4-hour treatment period has been reported.[6][11]

-

Incubation: After the treatment period, wash the cells to remove the compound. Add fresh culture medium and incubate for an additional 48 hours.[6][11]

-

Staining: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the logarithm of the inhibitor concentration.

In Vivo: Murine Mammary Carcinoma Model

This protocol details an orthotopic mouse model to evaluate the anti-tumor and anti-metastatic effects of this compound in vivo.

-

Animal Model: Female BALB/c mice.[7]

-

Cell Preparation: Culture 4T1 murine mammary carcinoma cells. On the day of inoculation, harvest cells and resuspend them in a sterile phosphate-buffered saline (PBS) or appropriate medium at a concentration of 1x10⁶ cells/mL.

-

Tumor Inoculation: Anesthetize the mice and orthotopically inoculate 1x10⁵ 4T1 cells (in 100 µL) into the mammary fat pad.[7]

-

Drug Administration: Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80).[7] Administer this compound at 75 mg/kg or vehicle control via oral gavage (p.o.) once daily.[7] Dosing can begin the day prior to tumor cell inoculation.[7]

-

Monitoring: Monitor tumor growth weekly by caliper measurements (Length x Width²/2) or by using bioluminescence imaging if using luciferase-expressing cells.[7] Monitor animal body weight and overall health status regularly.

-

Endpoint: At a predetermined endpoint (e.g., day 35), euthanize the mice.[7] Excise the primary tumors and weigh them. Peripheral organs, such as the lungs and liver, can be extracted to assess metastasis through histological analysis (e.g., H&E staining) or ex vivo luminescence measurement.[7][10]

-

Data Analysis: Compare tumor growth rates, final tumor weights, and metastatic burden between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

References

- 1. PI3K δ inhibitor this compound induces apoptosis in hepatocellular carcinoma cells by targeting survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PI 3065 | PI 3-kinase | Tocris Bioscience [tocris.com]

- 9. apexbt.com [apexbt.com]

- 10. caymanchem.com [caymanchem.com]

- 11. selleck.co.jp [selleck.co.jp]

The Discovery and Synthesis of PI-3065: A Potent and Selective PI3Kδ Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PI-3065 is a potent and highly selective small molecule inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. The δ isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive therapeutic target for hematological malignancies and inflammatory disorders. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

This compound was identified as a potent and selective inhibitor of PI3K p110δ.[1][2][3] The rationale behind its development lies in the specific role of the p110δ isoform in mediating signals from various immune cell receptors. By selectively targeting p110δ, this compound aims to modulate immune responses and inhibit the growth of certain cancers with minimal off-target effects on other PI3K isoforms that are crucial for normal cellular functions.[3]

Biological Activity and Potency

This compound has demonstrated high potency and selectivity for the PI3K p110δ isoform in various in vitro assays. The inhibitory activity of this compound against Class I PI3K isoforms is summarized in the table below.

| PI3K Isoform | IC50 (nM) | Ki (nM) |

| p110δ | 5 - 15[1][4][5] | 1.5[1][2] |

| p110α | 910[1] | - |

| p110β | 600[1] | - |

| p110γ | >10000[1] | - |

Table 1: In vitro inhibitory activity of this compound against PI3K isoforms.

Signaling Pathway

This compound exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway. Upon activation by upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like cell growth, proliferation, and survival. This compound, by inhibiting p110δ, blocks the production of PIP3, thereby attenuating the entire downstream signaling cascade.

Chemical Synthesis

A general synthetic approach involves the initial formation of a substituted thiophene ring, which is then cyclized to form the thieno[3,2-d]pyrimidine core. Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, are often employed to introduce the indolyl group at the 2-position. The final steps typically involve the introduction of the morpholinyl and the piperazinylmethyl moieties at the 4- and 6-positions, respectively.

Experimental Protocols

In Vitro Kinase Assay

A common method to determine the IC50 of a kinase inhibitor is a biochemical assay, such as an ADP-Glo™ Kinase Assay.

Protocol:

-

Prepare a reaction mixture containing the PI3K p110δ enzyme, a suitable substrate (e.g., PIP2), and ATP in a kinase buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at room temperature for a specified time (e.g., 1 hour) to allow for the kinase reaction to proceed.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy in a Murine Cancer Model

The anti-tumor efficacy of this compound has been evaluated in vivo.

Protocol (Example):

-

Female BALB/c mice are inoculated with a suitable cancer cell line (e.g., 4T1 murine breast cancer cells) to establish tumors.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose (e.g., 75 mg/kg) and schedule (e.g., once daily). The control group receives a vehicle solution.

-

Tumor growth is monitored regularly by caliper measurements.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of this compound is determined by comparing the tumor growth and final tumor weight between the treatment and control groups.

Conclusion

This compound is a potent and selective inhibitor of the PI3K p110δ isoform with promising therapeutic potential for the treatment of hematological malignancies and inflammatory diseases. Its high selectivity for the δ isoform suggests a favorable safety profile with reduced off-target effects. The information presented in this technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, which can serve as a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy and immunology. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. PI 3065 | PI 3-kinase | Tocris Bioscience [tocris.com]

- 4. US8354528B2 - Process for making thienopyrimidine compounds - Google Patents [patents.google.com]

- 5. US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS - Google Patents [patents.google.com]

The Role of PI-3065 in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. Characterized by a complex interplay of immunosuppressive cells and signaling pathways, the TME can prevent the host immune system from mounting an effective anti-tumor response. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the p110δ isoform, has emerged as a critical regulator of immune cell function. PI-3065, a potent and selective inhibitor of PI3K p110δ, has demonstrated significant potential in reshaping the TME from an immunosuppressive to an immune-permissive state. This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on key immune cell populations within the TME, and detailed experimental protocols for its investigation.

Introduction: The PI3K Pathway in Immunity and Cancer

The PI3K signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The p110δ catalytic subunit, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of various immune cells.

In the context of cancer, aberrant PI3K signaling is a common oncogenic driver. However, the role of the p110δ isoform is particularly intriguing due to its specific function in immune regulation. Within the TME, p110δ signaling is often hyperactivated in immunosuppressive immune cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), contributing to their ability to dampen anti-tumor immunity.

This compound: A Selective PI3K p110δ Inhibitor

This compound is a small molecule inhibitor with high selectivity for the p110δ isoform of PI3K. This selectivity allows for the targeted modulation of immune cells within the TME with potentially fewer off-target effects compared to pan-PI3K inhibitors.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the p110δ catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the downstream inactivation of the PI3K/Akt signaling cascade. This inhibition has profound effects on the function of various immune cells.

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes the in vitro potency of this compound against different Class I PI3K isoforms.

| PI3K Isoform | IC50 (nM) | Reference(s) |

| p110δ | 5 - 15 | [1][2][3] |

| p110α | 910 | [3] |

| p110β | 600 | [3] |

| p110γ | >10,000 | [3] |

This compound and the Tumor Microenvironment

This compound exerts its anti-tumor effects primarily by modulating the function of key immunosuppressive and effector cells within the TME.

Impact on Regulatory T cells (Tregs)

Tregs are a critical population of immunosuppressive CD4+ T cells that restrain anti-tumor immunity. PI3Kδ signaling is essential for Treg development, stability, and suppressive function.

-

Mechanism: this compound treatment has been shown to reduce the expansion and suppressive capacity of Tregs.[4] This is achieved by inhibiting the PI3K/Akt pathway, which is crucial for Treg proliferation and the expression of key functional molecules like CTLA-4 and ICOS.

-

Outcome: By functionally impairing Tregs, this compound can alleviate the suppression of effector T cells, thereby promoting a more robust anti-tumor immune response.[4]

Impact on Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive activities. The expansion of MDSCs is a common feature of many cancers and is associated with poor prognosis.

-

Mechanism: Studies suggest that the reduction in MDSC numbers following this compound treatment is an indirect effect resulting from the control of tumor growth driven by Treg inhibition.[1][4] There is no evidence for a direct inhibitory effect of this compound on MDSC suppressive function.[4]

-

Outcome: The reduction in MDSC populations further contributes to a more favorable immune microenvironment for effector T cell function.

Direct Anti-Tumor Effects: The Case of Hepatocellular Carcinoma

In addition to its immunomodulatory roles, this compound has demonstrated direct anti-tumor activity in certain cancer types.

-

Mechanism: In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce apoptosis by inhibiting the expression of survivin, an anti-apoptotic protein.[5] This leads to a decrease in the mitochondrial membrane potential and the release of cytochrome C.[5]

-

Outcome: This direct cytotoxic effect, combined with its immunomodulatory properties, makes this compound a promising therapeutic agent for HCC.[5]

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow for In Vivo Studies

References

- 1. Treg-driven tumour control by PI3Kδ inhibition limits myeloid-derived suppressor cell expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Treg-driven tumour control by PI3Kδ inhibition limits myeloid-derived suppressor cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K δ inhibitor this compound induces apoptosis in hepatocellular carcinoma cells by targeting survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of PI-3065: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-3065 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The p110δ isoform is predominantly expressed in leukocytes, making it a key player in immune cell signaling and a highly attractive therapeutic target for a range of pathologies, including hematological malignancies and inflammatory conditions. This document provides a detailed technical guide on the effects of this compound on immune cell function, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular pathways.

Core Mechanism of Action: Selective PI3Kδ Inhibition

This compound exerts its effects by competitively binding to the ATP-binding site of the p110δ catalytic subunit of PI3K, thereby blocking its kinase activity. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the inhibition of downstream signaling cascades, most notably the AKT/mTOR pathway, which is crucial for the function of many immune cells.

The selectivity of this compound for the δ isoform over other class I PI3K isoforms (α, β, and γ) is a key feature, minimizing off-target effects on ubiquitously expressed isoforms like p110α and p110β.

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Ki (nM) | Selectivity vs. p110δ |

| p110δ | 5 | 1.5 | - |

| p110α | 910 | Not Reported | >180-fold |

| p110β | 600 | Not Reported | 120-fold |

| p110γ | >10,000 | Not Reported | >2000-fold |

Note: Some sources report an IC50 of 15 nM for p110δ.

Effects on Immune Cell Function

This compound's selective targeting of the p110δ isoform leads to profound and diverse effects across the immune system, particularly within the tumor microenvironment. The primary consequence is a shift from an immunosuppressive to an anti-tumor immune landscape.

Regulatory T cells (Tregs)

PI3Kδ signaling is critical for the function and stability of Tregs, which are potent suppressors of anti-tumor immunity. Pharmacological inhibition of p110δ with this compound has been shown to break this immune tolerance.

-

Functional Impairment: this compound attenuates the immunosuppressive capacity of Tregs.

-

Reduced Infiltration: Treatment with this compound significantly decreases the infiltration of Tregs into tumors. In preclinical models, this reduction is observed as early as 3 days after treatment initiation.

CD8+ Cytotoxic T Lymphocytes (CTLs)

In contrast to its effects on Tregs, PI3Kδ inhibition appears to spare or even enhance the function of CD8+ T cells.

-

Increased Infiltration: By reducing Treg-mediated suppression, this compound promotes the infiltration of CD8+ T cells into the tumor microenvironment.

-

Enhanced Anti-Tumor Activity: The resulting increase in the CD8+/Treg ratio within the tumor is a key indicator of a robust anti-tumor immune response.

Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses. In tumor-bearing mice, splenomegaly is often driven by a significant expansion of MDSCs.

-

Reduced Expansion: this compound treatment significantly curtails the splenic expansion of both polymorphonuclear (PMN-MDSC) and monocytic (M-MDSC) subpopulations.

Table 2: In Vivo Effects of this compound on Immune Cell Populations in Tumor-Bearing Mice

| Immune Cell Population | Model | Tissue | Effect | Magnitude of Change |

| Regulatory T cells (Tregs) | CT-26 Colon Carcinoma | Tumor | Decrease | Significant reduction in tumor-infiltrating Tregs. |

| CD8+ T cells | KPC Pancreatic Cancer | Tumor | Increase | Elevated levels of infiltrating CD8+ T cells. |

| PMN-MDSCs | 4T1 Breast Cancer | Spleen | Decrease | Significantly reduced expansion by day 28 post-tumor injection. |

| M-MDSCs | 4T1 Breast Cancer | Spleen | Decrease | Significantly reduced expansion by day 28 post-tumor injection. |

Experimental Protocols and Methodologies

The immunomodulatory effects of this compound have been predominantly characterized using in vivo murine cancer models.

In Vivo Murine Tumor Models

-

Model: 4T1 Murine Mammary Carcinoma

-

Cell Inoculation: 1x10^5 4T1 cells are orthotopically inoculated into the mammary fat pad of female BALB/c mice.

-

Treatment Regimen: this compound is administered at 75 mg/kg, once daily, via oral gavage (p.o.). Dosing typically begins 12 hours prior to tumor cell inoculation and continues for the duration of the study (e.g., 35-36 days).

-

Vehicle Control: A solution of 0.5% methylcellulose with 0.2% Tween 80 is commonly used as a vehicle control.

-

-

Model: KPC Pancreatic Ductal Adenocarcinoma

-

Treatment Initiation: Mice with established tumors (5-10 mm) are selected for treatment.

-

Treatment Regimen: this compound is administered for a total of 14 days.

-

Endpoints: Survival, incidence of metastases, and immune cell infiltration (CD8+, Tregs) in pancreatic lesions are assessed.

-

In Vitro Proliferation Assays

-

Cell Line: 4T1 cells, which lack detectable p110δ expression, are often used as a negative control to demonstrate the specificity of this compound.

-

Method:

-

Cells are treated with this compound for a short duration (e.g., 4 hours).

-

The drug is washed out, and cells are cultured for an additional period (e.g., 48 hours).

-

Cell proliferation is quantified using an MTS staining assay.

-

-

Result: this compound shows no direct inhibition of 4T1 cell growth, indicating its anti-tumor effects in vivo are mediated through the immune system.

Clinical Landscape and Future Directions

While the preclinical data for this compound is compelling, there is limited publicly available information regarding its progression into human clinical trials. However, the broader class of PI3Kδ inhibitors has seen significant clinical investigation. Idelalisib (CAL-101), another PI3Kδ inhibitor, is approved for certain hematologic malignancies. These clinical programs validate PI3Kδ as a therapeutic target. The robust preclinical evidence suggests that this compound could be a potent immunomodulatory agent for cancer therapy, potentially in combination with other immunotherapies like checkpoint inhibitors, to further enhance anti-tumor responses.

Conclusion

This compound is a highly selective PI3Kδ inhibitor that reshapes the tumor microenvironment from an immunosuppressive to an immune-active state. Its primary mechanism involves the functional impairment and reduced infiltration of regulatory T cells, which in turn unleashes the activity of cytotoxic CD8+ T cells. Furthermore, this compound curtails the systemic expansion of myeloid-derived suppressor cells. These coordinated effects on multiple immune cell lineages underscore the therapeutic potential of this compound as a novel cancer immunotherapy. The detailed experimental data provides a strong rationale for its further development and clinical investigation.

A Technical Guide to the Selectivity Profile of PI-3065 Against PI3K Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selective inhibitory activity of PI-3065 against the Class I phosphoinositide 3-kinase (PI3K) isoforms. The document outlines its quantitative inhibitory profile, the experimental methodologies used for such determinations, and the relevant signaling pathways, offering a comprehensive resource for researchers in oncology and immunology.

Core Focus: PI3Kδ-Dominant Inhibition

This compound is a potent and highly selective inhibitor of the p110δ isoform of PI3K.[1][2][3][4] This isoform is predominantly expressed in leukocytes and is critical for immune cell signaling, making it a key target in hematological malignancies and inflammatory diseases.[3] The selectivity of this compound for the δ isoform over the ubiquitously expressed α and β isoforms is a crucial aspect of its therapeutic potential, as it may reduce the systemic toxicity associated with pan-PI3K inhibitors.[3]

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against the four Class I PI3K catalytic isoforms (p110α, p110β, p110γ, and p110δ) is typically quantified by half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. The data compiled from multiple sources demonstrates a significant selectivity margin for the p110δ isoform.

| Isoform | Target | This compound IC50 (nM) | This compound Ki (nM) | Selectivity over p110δ (IC50-fold) |

| PI3Kδ | p110δ | 5 - 15 [1][2][5] | 1.5 [4][5] | 1x |

| PI3Kα | p110α | 600 - 910[4][5] | 110 | >120x |

| PI3Kβ | p110β | 600 - 1078[1][5] | 130 | >120x |

| PI3Kγ | p110γ | >10,000[4][5] | 940 | >667x |

Note: IC50 and Ki values can vary between different assay formats and experimental conditions.

Experimental Protocols for Determining PI3K Inhibitor Selectivity

The determination of the selectivity profile of PI3K inhibitors like this compound involves robust biochemical assays. These assays are designed to measure the enzymatic activity of purified PI3K isoforms in the presence of varying concentrations of the inhibitor.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET based assays are a common high-throughput screening method for measuring kinase activity. They detect the product of the kinase reaction, ADP, or the phosphorylation of a substrate.

-

Adapta™ Universal Kinase Assay: This is a homogenous, fluorescence-based immunoassay that measures ADP formation.[6]

-

Kinase Reaction: The PI3K enzyme, the lipid substrate (e.g., PIP2), ATP, and the inhibitor (this compound) are incubated together.

-

Detection: A detection solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer is added.

-

Signal Measurement: In the absence of ADP produced by the kinase, the tracer binds to the antibody, bringing the europium donor and Alexa Fluor® acceptor into close proximity, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the FRET signal. The signal intensity is inversely proportional to the kinase activity.

-

-

LanthaScreen™ Kinase Assay: This assay format measures the phosphorylation of a substrate.[6]

-

Kinase Reaction: The PI3K enzyme, a fluorescently labeled substrate (e.g., a GFP-fusion protein), ATP, and the inhibitor are incubated.

-

Detection: A terbium-labeled antibody specific to the phosphorylated form of the substrate is added.

-

Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor (e.g., GFP) close enough for FRET to occur. The resulting signal is directly proportional to the kinase activity.

-

Radiometric Assays

Radiometric assays are a traditional and highly sensitive method for measuring kinase activity.

-

Reaction Setup: The assay is performed in a buffer containing the purified PI3K isoform, the lipid substrate, and ATP, which includes a trace amount of radiolabeled [γ-³²P]ATP.[7]

-

Incubation: The reaction is initiated and incubated at a controlled temperature for a specific period.[7]

-

Termination and Extraction: The reaction is stopped, typically by adding an acid. The phosphorylated lipid product is then extracted from the aqueous solution using organic solvents (e.g., a chloroform/methanol mixture).[7]

-

Detection: The amount of radioactivity incorporated into the lipid product is quantified using scintillation counting. This level of radioactivity is directly proportional to the PI3K enzyme activity. The IC50 is determined by measuring the activity across a range of inhibitor concentrations.[7]

Visualizations

PI3K Signaling Pathway and Inhibition by this compound

Caption: PI3Kδ signaling pathway and its inhibition by this compound.

General Workflow for PI3K Inhibitor Selectivity Profiling

Caption: A generalized workflow for determining PI3K inhibitor selectivity.

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of the p110δ catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This action blocks the downstream signaling cascade, including the phosphorylation and activation of AKT, which is a critical mediator of cell survival, proliferation, and growth.[3] By selectively inhibiting the p110δ isoform, this compound can suppress pathological immune responses and the growth of tumor cells in certain hematological malignancies.[3] Evidence also suggests that by inactivating PI3Kδ, this compound can disrupt regulatory T-cell-mediated immune tolerance to cancer, potentially benefiting patients with solid tumors.[8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medkoo.com [medkoo.com]

- 4. PI 3065 | PI 3-kinase | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of PI-3065: A Technical Guide to IC50 Determination and Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of PI-3065, a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). This document details the half-maximal inhibitory concentration (IC50) values of this compound against various PI3K isoforms, outlines a detailed experimental protocol for determining these values, and illustrates the compound's mechanism of action within the PI3K/AKT signaling pathway.

Quantitative Analysis of this compound Inhibitory Activity

This compound demonstrates high potency and selectivity for the p110δ isoform of PI3K. The in vitro IC50 values, a measure of the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. The data clearly indicates a significantly lower IC50 value for p110δ compared to other Class I PI3K isoforms, highlighting its selective nature.

| PI3K Isoform | IC50 (nM) |

| p110δ | 5 - 15 |

| p110α | ~910 |

| p110β | ~600 - 1078 |

| p110γ | >10,000 |

Experimental Protocol: In Vitro PI3K Kinase Assay for IC50 Determination

This section outlines a detailed methodology for determining the IC50 values of this compound against PI3K isoforms using a biochemical kinase assay. A common and robust method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials and Reagents:

-

Recombinant human PI3K isoforms (p110δ/p85α, p110α/p85α, p110β/p85α, p110γ/p101)

-

This compound compound

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

Adenosine triphosphate (ATP)

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Experimental Workflow:

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration would be 10 mM, followed by serial dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

-

Assay Plate Setup: Add a small volume (e.g., 1 µL) of each this compound dilution to the wells of a 384-well assay plate. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, the specific PI3K isoform, and the PIP2 substrate.

-

Initiate Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.

-

Start Phosphorylation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase isoform if known, or at a standard concentration (e.g., 10 µM).

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This compound Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound exerts its effects by inhibiting the p110δ isoform of PI3K, a critical node in the PI3K/AKT signaling pathway. This pathway is a key regulator of cell proliferation, survival, and metabolism. Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. By inhibiting p110δ, this compound blocks the production of PIP3, thereby attenuating downstream AKT signaling.

In Vivo Efficacy of PI-3065: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of PI-3065, a selective phosphoinositide 3-kinase (PI3K) p110δ inhibitor. The following sections detail the experimental protocols, quantitative data from key preclinical studies, and the underlying signaling pathways, offering valuable insights for researchers in oncology and drug development.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the p110δ isoform of PI3K, with a reported IC50 of 15 nM and over 70-fold selectivity against other PI3K family members.[1] This selectivity for p110δ, which is predominantly expressed in leukocytes, underpins its mechanism of action, which involves modulating the tumor microenvironment and breaking immune tolerance.[2]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active. This compound exerts its effects by inhibiting p110δ, a key component of this pathway.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

In Vivo Efficacy Studies

This compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models. The following tables summarize the quantitative data from these studies.

Hepatocellular Carcinoma (HCC)

A study investigating the effects of this compound in hepatocellular carcinoma demonstrated its ability to inhibit tumor growth in vivo by targeting survivin.[3]

| Animal Model | Treatment | Outcome | Reference |

| Nude mice with HCC tumors | This compound | Inhibits HCC tumor growth | [3] |

Breast Cancer (4T1 Model)

In a murine model of breast cancer, this compound was shown to suppress tumor growth and metastasis.[1][4]

| Animal Model | Treatment | Dosing Regimen | Outcome | Reference |

| Female WT BALB/c mice with 4T1 tumors | This compound | 75 mg/kg, p.o., once daily | Suppresses 4T1 tumor growth and metastasis | [1][4] |

Pancreatic Ductal Adenocarcinoma (KPC Model)

This compound has also shown efficacy in a genetically engineered mouse model of pancreatic cancer.[1]

| Animal Model | Treatment | Outcome | Reference |

| LSL.KrasG12D/+; p53R172H/+; PdxCretg/+ (KPC) mice | This compound | Prolongs survival and reduces macroscopic metastases | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

General In Vivo Study Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

Caption: A generalized workflow for in vivo cancer drug efficacy studies.

Detailed Protocol: 4T1 Breast Cancer Model

This protocol is based on the methodology described in studies of this compound in the 4T1 breast cancer model.[4]

1. Animal Model:

-

Female wild-type BALB/c mice are used.

2. Cell Culture and Inoculation:

-

4T1 murine mammary carcinoma cells are cultured under standard conditions.

-

On day 0, 1x10^5 4T1 cells are orthotopically inoculated into the mammary fat pad of the mice.

3. Treatment Regimen:

-

Drug: this compound is administered at a dose of 75 mg/kg.

-

Vehicle Control: A solution of 0.5% methylcellulose with 0.2% Tween 80 is used as the vehicle control.

-

Administration: Both this compound and the vehicle are administered by oral gavage (p.o.).

-

Schedule: Dosing begins on day -1 (12 hours prior to tumor cell inoculation) and continues once daily.

4. Monitoring and Endpoints:

-

Tumor growth is monitored weekly by caliper measurement or by measuring luminescence using a Xenogen imaging platform.

-

On day 35, mice are euthanized.

-

Primary tumors and peripheral organs are extracted for in vitro luminescence measurement.

-

Tissues are then fixed in 4% PFA and subjected to H&E staining for histological analysis.

Conclusion

The available preclinical data strongly support the in vivo efficacy of this compound in multiple cancer models. Its selective inhibition of PI3K p110δ provides a targeted approach to cancer therapy, particularly by modulating the immune response within the tumor microenvironment. The detailed protocols provided in this guide should facilitate further research and development of this promising anti-cancer agent.

References

PI-3065: A Technical Guide to its Applications in Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PI-3065, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. It details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers exploring the therapeutic potential of this compound in immunology, particularly in the context of cancer immunotherapy and autoimmune diseases.

Introduction to this compound

This compound is a small molecule inhibitor that exhibits high selectivity for the p110δ isoform of PI3K.[1][2] The PI3K signaling pathway is crucial for the regulation of numerous cellular processes, including cell growth, proliferation, survival, and migration.[3] The p110δ isoform is predominantly expressed in leukocytes, making it an attractive therapeutic target for modulating immune responses with potentially fewer systemic side effects compared to broader PI3K inhibitors.[4][5][6] Research has demonstrated that inhibition of PI3Kδ by this compound can break immune tolerance in the tumor microenvironment, primarily by targeting regulatory T cells (Tregs).[4][7]

Mechanism of Action in the Immune System

This compound exerts its immunomodulatory effects by inhibiting the catalytic activity of PI3Kδ. This blockade prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger. The reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably Akt.

Impact on Regulatory T cells (Tregs)

Tregs are highly dependent on PI3Kδ signaling for their development, maintenance, and suppressive function.[3] By inhibiting this pathway, this compound has been shown to:

-

Reduce Treg Proliferation and Survival: this compound selectively inhibits the proliferation of Tregs with minimal effects on conventional T cells (Tconvs).[8]

-

Attenuate Treg Suppressive Function: Inhibition of PI3Kδ impairs the ability of Tregs to suppress the activity of effector T cells.[7][9] This leads to a more robust anti-tumor immune response.[7][9]

-

Decrease Treg Infiltration in Tumors: Treatment with this compound has been associated with a reduction in the abundance of Tregs within the tumor microenvironment.[3][9]

Effects on CD8+ Cytotoxic T Lymphocytes (CTLs)

While PI3Kδ is also expressed in CD8+ T cells, the effect of its inhibition is context-dependent. Some studies suggest that PI3Kδ inhibition can enhance the generation of memory CD8+ T cells, contributing to durable anti-tumor immunity.[10] Furthermore, by alleviating Treg-mediated suppression, this compound indirectly promotes the activation and effector function of CD8+ T cells.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and application of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| PI3K Isoform | IC50 (nM) | Reference(s) |

| p110δ | 5 - 15 | [1][2][4] |

| p110α | 910 | [1] |

| p110β | 600 | [1] |

| p110γ | >10,000 | [1] |

Table 2: Preclinical In Vivo Administration of this compound

| Animal Model | Tumor Type | Dosage | Administration Route | Outcome | Reference(s) |

| BALB/c Mice | 4T1 Breast Cancer | 75 mg/kg, daily | Oral gavage | Suppressed tumor growth and metastasis | [1][4] |

| KPC Mice | Pancreatic Ductal Adenocarcinoma | 75 mg/kg, daily | Oral gavage | Prolonged survival, reduced metastases | [4] |

| CT-26 Bearing Mice | Colon Carcinoma | 75 mg/kg, daily or intermittent | Oral gavage | Decreased tumor Tregs, increased CD8/Treg ratio | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are derived from published studies and can be adapted for specific research needs.

In Vivo Murine Tumor Model

This protocol describes the administration of this compound to mice bearing subcutaneous tumors to assess its anti-tumor efficacy and impact on the tumor immune microenvironment.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80)

-

Tumor cells (e.g., 4T1, CT-26)

-

Female BALB/c mice (6-8 weeks old)

-

Oral gavage needles

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Inoculation: Inject 1 x 10^5 4T1 tumor cells orthotopically into the mammary fat pad of female BALB/c mice.[1]

-

This compound Administration:

-

Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.

-

Endpoint Analysis:

-

At the end of the study (e.g., day 28 or when tumors reach a predetermined size), euthanize the mice.

-

Excise tumors, spleens, and lymph nodes for further analysis (e.g., flow cytometry, histology).

-

For metastasis analysis, lungs can be harvested, and metastatic colonies counted.[11]

-

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes

This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue.

Materials:

-

Tumor dissociation kit (e.g., Miltenyi Biotec)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Cell strainers (70 µm)

-

Red blood cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

Fc block (anti-CD16/32)

-

Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD25)

-

Fixation/Permeabilization buffer (for intracellular staining of FoxP3)

-

Flow cytometer

Procedure:

-

Single-Cell Suspension Preparation:

-

Excise tumors and weigh them.

-

Mechanically dissociate the tumors and/or digest them using a tumor dissociation kit according to the manufacturer's instructions.

-

Pass the cell suspension through a 70 µm cell strainer.

-

Lyse red blood cells using a suitable lysis buffer.

-

Wash the cells with PBS containing 2% FBS.

-

-

Cell Staining:

-

Resuspend cells in PBS with 2% FBS.

-

Block Fc receptors with anti-CD16/32 for 10-15 minutes on ice.

-

Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with PBS with 2% FBS.

-

For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a commercial kit according to the manufacturer's protocol.

-

Add the intracellular antibody and incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice.

-

-

Flow Cytometry Acquisition and Analysis:

-

Resuspend the stained cells in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software to quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs (CD4+FoxP3+)).

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound research.

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Caption: Workflow for preclinical evaluation of this compound in a murine tumor model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Frontiers | Does the PI3K pathway promote or antagonize regulatory T cell development and function? [frontiersin.org]

- 4. Inactivation of the PI3K p110δ breaks regulatory T cell-mediated immune tolerance to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. babraham.ac.uk [babraham.ac.uk]

- 6. PI3Kα/δ inhibition promotes anti-tumor immunity through direct enhancement of effector CD8+ T-cell activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treg-driven tumour control by PI3Kδ inhibition limits myeloid-derived suppressor cell expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibition of regulatory T cells by targeting the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treg-driven tumour control by PI3Kδ inhibition limits myeloid-derived suppressor cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cancer immunotherapy with PI3K and PD-1 dual-blockade via optimal modulation of T cell activation signal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to PI-3065 for T-Cell Regulation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PI-3065, a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K), for its application in T-cell regulation studies. This document details the mechanism of action of this compound, its impact on T-cell signaling pathways, and provides structured quantitative data and detailed experimental protocols for its use in laboratory settings.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for the p110δ isoform of PI3K, an enzyme predominantly expressed in leukocytes and crucial for immune cell signaling.[1] By targeting PI3Kδ, this compound effectively blocks the PI3Kδ pathway, leading to the inhibition of downstream signaling events such as the phosphorylation of AKT. This pathway is essential for the function and survival of various immune cells, including T-lymphocytes.

The primary application of this compound in immunological research lies in its ability to modulate T-cell responses, particularly by breaking regulatory T-cell (Treg) mediated immune tolerance. This makes it a valuable tool for studying autoimmune diseases, and for developing novel cancer immunotherapies.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively inhibiting the ATP-binding site of the p110δ catalytic subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting downstream signaling proteins with pleckstrin homology (PH) domains to the cell membrane, most notably the serine/threonine kinase AKT. The inhibition of this cascade disrupts multiple cellular processes in T-cells, including proliferation, differentiation, and survival.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

| Parameter | Value | Reference |

| IC50 (p110δ) | 5 - 15 nM | [2] |

| Ki (p110δ) | 1.5 nM | [2] |

Table 1: In Vitro Potency and Selectivity of this compound.

| PI3K Isoform | IC50 (nM) | Selectivity vs. p110δ |

| p110α | 910 | >60-fold |

| p110β | 600 | >40-fold |

| p110γ | >10,000 | >667-fold |

Table 2: Selectivity Profile of this compound against Class I PI3K Isoforms.[2]

| Experimental Model | Treatment | Effect on Tregs | Reference |

| CT26 Colorectal Tumor Model (in vivo) | This compound (75 mg/kg, daily) | Significant decrease in tumor-infiltrating Tregs | [3] |

| KPC Pancreatic Cancer Model (in vivo) | This compound (75 mg/kg, daily) | Reduced proportion of Tregs in draining lymph nodes | [1] |

Table 3: In Vivo Effects of this compound on Regulatory T-cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the steps for assessing the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) labeling.

Materials:

-

This compound (stock solution in DMSO)

-

Isolated primary T-cells (CD4+ or CD8+)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)

-

CFSE staining solution

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate primary T-cells from peripheral blood or spleen using standard methods (e.g., magnetic-activated cell sorting).

-

CFSE Labeling: Resuspend T-cells at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete RPMI.

-

Cell Seeding: Resuspend CFSE-labeled T-cells in complete RPMI and seed into a 96-well plate at a density of 1x10^5 cells/well.

-

This compound Treatment: Prepare serial dilutions of this compound in complete RPMI from the DMSO stock. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and an unstimulated control.

-

T-Cell Stimulation: Add anti-CD3/anti-CD28 antibodies to the wells to stimulate T-cell proliferation.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the live cell population and measure the dilution of CFSE fluorescence, which is indicative of cell division.

Regulatory T-cell (Treg) Suppression Assay

This assay measures the ability of this compound to inhibit the suppressive function of Tregs on responder T-cell (Tresp) proliferation.

Materials:

-

This compound

-

Isolated CD4+CD25+ Tregs and CD4+CD25- Tresps

-

Complete RPMI-1640 medium

-

CFSE

-

Anti-CD3/anti-CD28 beads

-

96-well round-bottom plate

-

Flow cytometer

Procedure:

-

Cell Isolation: Isolate Tregs (CD4+CD25+) and Tresps (CD4+CD25-) from PBMCs or splenocytes.

-

Tresp Labeling: Label the Tresp population with CFSE as described in the T-cell proliferation assay protocol.

-

Co-culture Setup: In a 96-well round-bottom plate, co-culture CFSE-labeled Tresps (e.g., 5x10^4 cells/well) with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp). Include control wells with Tresps alone.

-

This compound Treatment: Add this compound at desired concentrations to the co-culture wells. Include a vehicle control.

-

Stimulation: Add anti-CD3/anti-CD28 beads to all wells to stimulate Tresp proliferation.

-

Incubation: Incubate the plate for 4-5 days at 37°C and 5% CO2.

-

Analysis: Analyze Tresp proliferation by measuring CFSE dilution using flow cytometry. The percentage of suppression is calculated as: [1 - (% proliferated Tresps in co-culture / % proliferated Tresps alone)] x 100.

Western Blot for AKT Phosphorylation

This protocol is for detecting the inhibition of AKT phosphorylation in T-cells following treatment with this compound.

Materials:

-

This compound

-

Isolated T-cells

-

RPMI-1640 medium

-

Anti-CD3/anti-CD28 antibodies

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blotting apparatus

Procedure:

-

Cell Culture and Treatment: Culture isolated T-cells in RPMI medium. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control.

-

Cell Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) to induce AKT phosphorylation.

-

Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-AKT and total AKT. Follow with incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of phospho-AKT to total AKT.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the PI3Kδ signaling pathway in T-cell biology. Its high potency and selectivity allow for targeted studies on the effects of PI3Kδ inhibition on T-cell activation, proliferation, and effector functions, with a particular emphasis on the regulation of Treg-mediated immune suppression. The experimental protocols and data provided in this guide serve as a foundation for researchers to design and execute robust studies utilizing this compound.

References

- 1. Inactivation of the PI3K p110δ breaks regulatory T cell-mediated immune tolerance to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treg-driven tumour control by PI3Kδ inhibition limits myeloid-derived suppressor cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3Kα/δ inhibition promotes anti-tumor immunity through direct enhancement of effector CD8+ T-cell activity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Anti-Tumor Immunity: A Technical Guide to PI-3065 and Regulatory T Cell Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regulatory T cells (Tregs) are a critical component of immune homeostasis, but their potent immunosuppressive activity within the tumor microenvironment represents a significant barrier to effective cancer immunotherapy. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the p110δ isoform, has emerged as a key regulator of Treg function and stability. This technical guide provides an in-depth analysis of PI-3065, a selective inhibitor of PI3K p110δ, and its role in mitigating Treg-mediated immune suppression. We will detail its mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols for its study, and visualize the associated biological pathways and workflows.

Introduction: The Rationale for Targeting PI3Kδ in Immuno-Oncology

The adaptive immune system possesses the intrinsic ability to recognize and eliminate malignant cells. However, tumors employ various mechanisms to evade immune surveillance, a principal one being the recruitment and expansion of Tregs.[1] These specialized CD4+ T cells, characterized by the expression of the transcription factor Foxp3, actively suppress the function of effector T cells, thereby creating an immunosuppressive shield that fosters tumor growth.[2][3]

The PI3K/Akt signaling pathway is fundamental to the development, function, and survival of Tregs.[4][5] The p110δ isoform of PI3K is predominantly expressed in leukocytes, making it an attractive therapeutic target to modulate immune responses with potentially fewer systemic side effects.[6] Inhibition of p110δ has been shown to impair the suppressive capacity of Tregs, reduce their proliferation and survival, and consequently unleash a potent anti-tumor immune response driven by cytotoxic T lymphocytes.[6][7]

This compound is a potent and selective small molecule inhibitor of the p110δ isoform of PI3K.[6][7] Its ability to break immune tolerance by specifically targeting Treg function has positioned it as a promising agent in the field of immuno-oncology.[6] This guide will serve as a comprehensive resource for researchers seeking to investigate and harness the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its biological effects as reported in the scientific literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Ki | Selectivity | Reference |

| PI3K p110δ | 5 nM - 15 nM | 1.5 nM | >70-fold over other PI3K isoforms | [2][6][7] |

| PI3K p110α | 910 nM | - | >100-fold | [2][7] |

| PI3K p110β | 600 nM | - | >100-fold | [2][7] |

| PI3K p110γ | >10,000 nM | - | >100-fold | [2][7] |

Table 2: In Vivo Administration and Efficacy of this compound in Murine Tumor Models

| Tumor Model | Mouse Strain | This compound Dosage and Administration | Key Outcomes | Reference |

| 4T1 Breast Cancer | BALB/c | 75 mg/kg, daily, oral gavage | Suppressed primary tumor growth and metastasis. | [6][7] |

| KPC Pancreatic Ductal Adenocarcinoma | - | 75 mg/kg, daily, oral gavage | Prolonged survival and reduced metastasis. | [6] |

Table 3: Cellular Effects of this compound Treatment in the Tumor Microenvironment

| Cell Population | Effect | Tumor Model | Reference |

| Regulatory T cells (Tregs) | Reduced abundance in draining lymph nodes. | KPC | [6] |

| CD8+ T cells | Increased proportion of CD44high effector cells. | KPC | [6] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Concomitant reduction in expansion with tumor size. | 4T1 | [7] |

Signaling Pathway: this compound Mechanism of Action

This compound exerts its effects by inhibiting the PI3K p110δ isoform, which is a critical node in the signaling cascade downstream of the T cell receptor (TCR) and co-stimulatory molecules like CD28 and ICOS. In Tregs, this pathway is essential for maintaining their suppressive function and survival.

Upon TCR and co-stimulatory receptor engagement, p110δ is activated and phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt, in turn, phosphorylates and inactivates the Forkhead box protein O (FOXO) transcription factors.[8] By promoting the nuclear exclusion of FOXO proteins, the PI3K-Akt pathway suppresses the expression of genes that are critical for Treg function and stability, while promoting pro-survival signals.[9]

This compound, by blocking the activity of p110δ, prevents the generation of PIP3. This leads to reduced Akt activation and consequently, the nuclear retention and activation of FOXO transcription factors. The altered transcriptional program in Tregs results in their functional impairment.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on Treg suppression.

In Vitro Treg Suppression Assay

This assay measures the ability of Tregs to suppress the proliferation of conventional T cells (Tconv) in the presence or absence of this compound.

Materials:

-

This compound (Tocris Bioscience or equivalent)

-

Murine splenocytes or human peripheral blood mononuclear cells (PBMCs)

-

CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)

-

CD25+ Regulatory T Cell Isolation Kit (e.g., Miltenyi Biotec)

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Anti-CD3/CD28 T cell activator (e.g., Dynabeads™ or plate-bound antibodies)

-

Complete RPMI-1640 medium

-

96-well round-bottom plates

Protocol:

-

Cell Isolation:

-

Isolate CD4+ T cells from splenocytes or PBMCs using a negative selection kit.

-

From the CD4+ fraction, isolate CD4+CD25+ Tregs using a positive selection kit. The remaining CD4+CD25- fraction will serve as the Tconv population.

-

-

Tconv Labeling:

-

Resuspend Tconv cells at 1x10^6 cells/mL in PBS.

-

Add the cell proliferation dye according to the manufacturer's instructions (e.g., 5 µM CFSE) and incubate.

-

Quench the staining reaction with complete medium and wash the cells twice.

-

-

Co-culture Setup:

-

Plate the labeled Tconv cells at a constant number (e.g., 5x10^4 cells/well) in a 96-well round-bottom plate.

-

Add Tregs at varying ratios to the Tconv cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv).

-

Prepare wells with Tconv cells alone as a positive control for proliferation and wells with unstimulated Tconv cells as a negative control.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO and dilute to final concentrations in complete medium.

-

Add this compound or vehicle (DMSO) to the appropriate wells. A dose-response curve (e.g., 1 nM to 1 µM) is recommended.

-

-

T Cell Activation:

-

Add anti-CD3/CD28 activator to all wells except the unstimulated controls.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C, 5% CO2 for 3-4 days.

-

Harvest the cells and analyze the proliferation of the Tconv population (dye-labeled) by flow cytometry.

-

The percentage of suppression is calculated as: [1 - (% proliferated with Tregs / % proliferated without Tregs)] x 100.

-

Flow Cytometry Analysis of Tumor-Infiltrating Tregs

This protocol outlines the procedure for identifying and quantifying Tregs within the tumor microenvironment of mice treated with this compound.

Materials:

-

Tumors from this compound or vehicle-treated mice

-

Tumor dissociation kit (e.g., Miltenyi Biotec)

-

Red blood cell lysis buffer

-

FACS buffer (PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies: anti-CD45, anti-CD3, anti-CD4, anti-CD25

-

Foxp3 staining buffer set (e.g., eBioscience)

-

Fluorochrome-conjugated anti-Foxp3 antibody

-

Flow cytometer

Protocol:

-

Tumor Dissociation:

-

Excise tumors and mechanically dissociate them.

-

Enzymatically digest the tumor tissue according to the dissociation kit protocol to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

-

Cell Staining (Surface Markers):

-

Perform red blood cell lysis if necessary.

-

Resuspend cells in FACS buffer and count them.

-

Block Fc receptors with anti-CD16/32 for 10-15 minutes.

-

Add the cocktail of surface antibodies (anti-CD45, anti-CD3, anti-CD4, anti-CD25) and incubate in the dark for 30 minutes on ice.

-

Wash the cells twice with FACS buffer.

-

-

Intracellular Staining (Foxp3):

-

Fix and permeabilize the cells using the Foxp3 staining buffer set according to the manufacturer's protocol.

-

Add the anti-Foxp3 antibody and incubate in the dark for 30 minutes at room temperature.

-

Wash the cells twice with permeabilization buffer.

-

-

Flow Cytometry Acquisition and Analysis:

-

Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

-

Gate on live, single cells, then on CD45+ leukocytes.

-

From the CD45+ population, gate on CD3+ T cells, then on CD4+ T helper cells.

-

Finally, identify the Treg population as CD25+Foxp3+ within the CD4+ gate.

-

Quantify the percentage and absolute number of Tregs in this compound versus vehicle-treated tumors.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. PI 3065 | PI 3-kinase | Tocris Bioscience [tocris.com]

- 3. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. [PDF] Does the PI3K pathway promote or antagonize regulatory T cell development and function? | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Does the PI3K pathway promote or antagonize regulatory T cell development and function? [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Foxo transcription factors control regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PI-3065 in Hepatocellular Carcinoma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on PI-3065, a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, in the context of hepatocellular carcinoma (HCC). This document synthesizes the available data on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols.

Introduction to this compound and its Target

This compound is a small molecule inhibitor that selectively targets the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, including HCC, where it plays a crucial role in cell growth, proliferation, survival, and metabolism.[3] While the p110α and p110β isoforms of PI3K are ubiquitously expressed, the p110δ isoform is primarily found in hematopoietic cells. However, studies have shown that some solid tumors, including breast cancer and potentially HCC, also express PI3Kδ, making it a viable therapeutic target.[4][5]

It is important to note that a key paper referencing the kinase IC50 values and xenograft model for this compound has been retracted.[6] While the findings from other studies are presented here, this retraction should be considered when evaluating the overall data on this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 | Ki | Source |

| PI3K p110δ | 5 nM | 1.5 nM | [1][7] |

| PI3K p110α | 910 nM | Not Reported | [1][7] |

| PI3K p110β | 600 nM | Not Reported | [1][7] |

| PI3K p110γ | >10,000 nM | Not Reported | [1][7] |

Table 2: In Vitro Efficacy of this compound in Hepatocellular Carcinoma

| Parameter | Observation | Source |

| Cell Viability | Dose- and time-dependent reduction in HCC cell viability. | [4][8][9] |

| Apoptosis | Induction of apoptosis in HCC cells with no obvious apoptotic toxicity in normal liver cells. | [4][8][9] |

| Colony Formation | Marked suppression of colony formation abilities of HCC cells. | [4][8] |

| Migration | Marked suppression of migration abilities of HCC cells. | [4][8] |

| Epithelial-Mesenchymal Transition (EMT) | Marked suppression of EMT in HCC cells. | [4][8] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage and Administration | Key Findings | Source |

| Nude mice with HCC tumors | Hepatocellular Carcinoma | Not specified in abstract | Inhibits HCC tumor growth in vivo by targeting survivin. | [4][8] |

| BALB/c mice with 4T1 tumors | Breast Cancer | 75 mg/kg, once daily, oral gavage | Suppresses tumor growth and metastasis. | [1][2][10] |

| KPC model | Pancreatic Ductal Adenocarcinoma | Not specified in abstract | Prolongs survival and reduces macroscopic metastases. | [2] |

Mechanism of Action in Hepatocellular Carcinoma

This compound exerts its anti-cancer effects in HCC primarily through the induction of apoptosis.[3][4] The proposed mechanism involves the inhibition of the PI3Kδ isoform, which leads to the downregulation of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[3][4] Survivin is overexpressed in many cancers, including HCC, and is associated with resistance to apoptosis and poor prognosis.[11] The inhibition of survivin by this compound leads to a decrease in the mitochondrial membrane potential and subsequent release of cytochrome C, which in turn activates the caspase cascade, leading to programmed cell death.[4] The PI3K/Akt signaling pathway is a known regulator of survivin expression.[12][13][14]

Signaling Pathway Diagram

Caption: this compound inhibits PI3Kδ, leading to survivin downregulation and apoptosis.

Experimental Protocols

The following are detailed, representative protocols for key experiments cited in the research on this compound. These are generalized procedures based on common laboratory practices, as the specific protocols from the primary study on this compound in HCC are not publicly available.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of HCC cell lines.

Caption: Workflow for determining cell viability using an MTT assay.

-